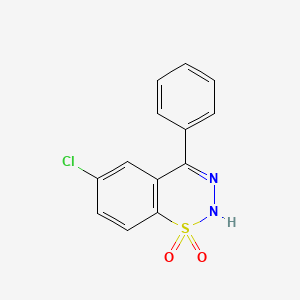![molecular formula C6H6ClN3OS B12006011 2-[(6-Chloro-3-pyridazinyl)sulfanyl]acetamide CAS No. 89379-95-3](/img/structure/B12006011.png)
2-[(6-Chloro-3-pyridazinyl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[(6-Chloro-3-pyridazinyl)sulfanyl]acetamide est un composé organique de formule moléculaire C6H6ClN3OS. Ce composé présente un cycle pyridazine substitué par un atome de chlore et un groupe sulfanylacétamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-[(6-Chloro-3-pyridazinyl)sulfanyl]acetamide implique généralement la réaction du 6-chloro-3-pyridazinethiol avec le chloroacétamide. La réaction est généralement effectuée en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium pour faciliter la réaction de substitution nucléophile. Le schéma réactionnel général est le suivant :
6-chloro-3-pyridazine thiol+chloroacétamide→this compound
Méthodes de production industrielle
En milieu industriel, la production de this compound peut impliquer des réacteurs à écoulement continu pour assurer un mélange et un contrôle de la réaction efficaces. L'utilisation de solvants tels que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) peut améliorer la solubilité des réactifs et augmenter les vitesses de réaction.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Ce composé peut subir des réactions d'oxydation, formant généralement des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfanyl en thiol ou en d'autres formes réduites.
Substitution : L'atome de chlore sur le cycle pyridazine peut être substitué par divers nucléophiles, tels que les amines ou les alcoolates.
Réactifs et conditions courants
Oxydation : Des réactifs comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium ou les amines primaires sont utilisés en conditions basiques.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Thiols ou autres composés soufrés réduits.
Substitution : Divers dérivés pyridaziniques substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Le 2-[(6-Chloro-3-pyridazinyl)sulfanyl]acetamide présente plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigé pour son potentiel comme pharmacophore dans la conception de médicaments.
Industrie : Utilisé dans le développement d'agrochimiques et d'autres produits chimiques de spécialité.
5. Mécanisme d'action
Le mécanisme par lequel le this compound exerce ses effets dépend de son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les systèmes biologiques, il peut inhiber certaines enzymes ou interagir avec l'ADN, ce qui entraîne ses effets antimicrobiens ou anticancéreux. Les voies exactes impliquées peuvent varier en fonction de l'application et de la cible spécifiques.
Applications De Recherche Scientifique
2-[(6-Chloro-3-pyridazinyl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2-[(6-Chloro-3-pyridazinyl)sulfanyl]acetamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways involved can vary based on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-[(6-Chloro-3-pyridazinyl)thio]acetamide
- 2-[(6-Chloro-3-pyridazinyl)sulfanyl]propionamide
- 6-Chloro-3-pyridazinecarboxamide
Unicité
Le 2-[(6-Chloro-3-pyridazinyl)sulfanyl]acetamide est unique en raison de son motif de substitution spécifique sur le cycle pyridazine et de la présence du groupe sulfanylacétamide. Cette combinaison confère une réactivité chimique distincte et une activité biologique potentielle, le différenciant d'autres composés similaires.
Propriétés
Numéro CAS |
89379-95-3 |
|---|---|
Formule moléculaire |
C6H6ClN3OS |
Poids moléculaire |
203.65 g/mol |
Nom IUPAC |
2-(6-chloropyridazin-3-yl)sulfanylacetamide |
InChI |
InChI=1S/C6H6ClN3OS/c7-4-1-2-6(10-9-4)12-3-5(8)11/h1-2H,3H2,(H2,8,11) |
Clé InChI |
CXSFIHOTHGAVMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NN=C1SCC(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-allyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005932.png)


![Ethyl 3-ethylpyrrolo[2,1-a]phthalazine-1-carboxylate](/img/structure/B12005953.png)


![Ethyl {[(2-phenylcyclopropyl)carbonyl]amino}acetate](/img/structure/B12005967.png)


![5-(2,4-Dichlorophenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005975.png)
![3-methyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}butanamide](/img/structure/B12005985.png)


![2-(3-chlorophenoxy)-N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12006018.png)
